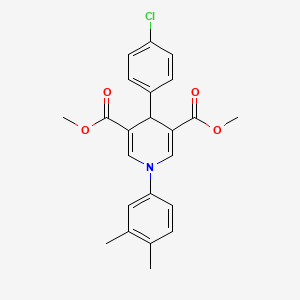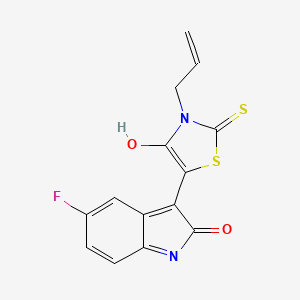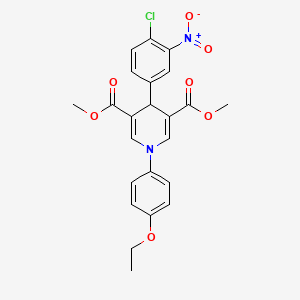![molecular formula C19H17ClN4O3 B3529846 4-chloro-5-[4-(2-furoyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B3529846.png)
4-chloro-5-[4-(2-furoyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone
Übersicht
Beschreibung
4-chloro-5-[4-(2-furoyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone is a synthetic compound with potential pharmaceutical applications. The compound is also known as TAK-915 and is classified as a central nervous system (CNS) drug. TAK-915 has been investigated for its potential to treat cognitive impairment, schizophrenia, and other CNS disorders.
Wirkmechanismus
The exact mechanism of action of TAK-915 is not fully understood. However, it is believed that TAK-915 acts as a selective antagonist of the alpha-7 nicotinic acetylcholine receptor (α7nAChR). The α7nAChR is a ligand-gated ion channel that is involved in cognitive function, learning, and memory. By blocking the α7nAChR, TAK-915 may enhance cognitive function and memory.
Biochemical and Physiological Effects:
TAK-915 has been shown to improve cognitive function and memory in animal models. In addition, TAK-915 has been shown to increase the release of acetylcholine in the prefrontal cortex, a brain region that is important for cognitive function. TAK-915 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival. These findings suggest that TAK-915 may have beneficial effects on brain function and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TAK-915 is its selectivity for the α7nAChR. This selectivity may reduce the risk of side effects associated with non-selective nicotinic receptor antagonists. However, TAK-915 has not yet been tested in humans, and its safety and efficacy in clinical trials are unknown. In addition, the synthesis of TAK-915 is a multi-step process that requires expertise in organic chemistry.
Zukünftige Richtungen
Future research on TAK-915 may focus on its potential therapeutic applications for cognitive impairment and CNS disorders. In addition, further studies may investigate the safety and efficacy of TAK-915 in clinical trials. Other future directions may include the development of more efficient synthesis methods and the investigation of the structure-activity relationship of TAK-915 and related compounds.
Conclusion:
In summary, TAK-915 is a synthetic compound with potential pharmaceutical applications for the treatment of cognitive impairment and CNS disorders. The synthesis of TAK-915 is a multi-step process that requires expertise in organic chemistry. TAK-915 acts as a selective antagonist of the α7nAChR and has been shown to improve cognitive function and memory in animal models. Future research may focus on the therapeutic potential of TAK-915 and related compounds, as well as the safety and efficacy of TAK-915 in clinical trials.
Wissenschaftliche Forschungsanwendungen
TAK-915 has been investigated for its potential to treat cognitive impairment, schizophrenia, and other CNS disorders. Preclinical studies have shown that TAK-915 can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. TAK-915 has also been shown to enhance memory consolidation and retrieval in rats. These findings suggest that TAK-915 may have therapeutic potential for the treatment of cognitive impairment and CNS disorders.
Eigenschaften
IUPAC Name |
4-chloro-5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c20-17-15(13-21-24(19(17)26)14-5-2-1-3-6-14)22-8-10-23(11-9-22)18(25)16-7-4-12-27-16/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTZIXJXWYDUSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2-chlorophenyl)-3-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B3529774.png)
![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B3529777.png)
![3-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3529784.png)
![N-[1-(3,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B3529792.png)

![dimethyl 5-({[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B3529809.png)

![N-(4-fluorophenyl)-2-[(2-nitrophenyl)thio]benzamide](/img/structure/B3529820.png)
![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B3529826.png)
![methyl 3-{[({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B3529830.png)

![4-(ethoxycarbonyl)benzyl 1,3-dioxo-2-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate](/img/structure/B3529848.png)